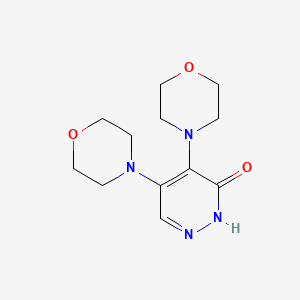

Dimorpholinopyridazinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

344770-47-4 |

|---|---|

Molecular Formula |

C12H18N4O3 |

Molecular Weight |

266.30 g/mol |

IUPAC Name |

4,5-dimorpholin-4-yl-1H-pyridazin-6-one |

InChI |

InChI=1S/C12H18N4O3/c17-12-11(16-3-7-19-8-4-16)10(9-13-14-12)15-1-5-18-6-2-15/h9H,1-8H2,(H,14,17) |

InChI Key |

NDHNBHXAALUAAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C(=O)NN=C2)N3CCOCC3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Potential Mechanism of Action of Dimorpholinopyridazinone

Disclaimer: Extensive literature searches did not yield specific data on the synthesis, biological activity, or mechanism of action of dimorpholinopyridazinone. Therefore, this guide provides a detailed overview of the well-established mechanism of action of the broader class of pyridazinone derivatives and extrapolates the potential mechanism for this compound based on structure-activity relationships. The quantitative data and experimental protocols presented are representative of those used for analogous compounds.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] These activities include anti-inflammatory, cardiotonic, analgesic, antimicrobial, and antihypertensive effects.[3][4] A primary and well-documented mechanism of action for many biologically active pyridazinone compounds is the inhibition of phosphodiesterase (PDE) enzymes.[5][6]

This technical guide will explore the potential core mechanism of action of this compound by examining the established pharmacology of the pyridazinone scaffold, with a focus on PDE inhibition and its downstream signaling consequences.

Core Mechanism of Action: Phosphodiesterase Inhibition

The most probable mechanism of action for this compound is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). PDEs are a superfamily of enzymes responsible for the hydrolysis and degradation of the intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting PDE activity, pyridazinone derivatives lead to an increase in the intracellular concentrations of these cyclic nucleotides, which in turn modulates a variety of downstream signaling pathways.

The specific pharmacological effects of a pyridazinone derivative are determined by its selectivity for different PDE isozymes. The PDE superfamily is composed of 11 families (PDE1-PDE11), and compounds that selectively inhibit certain isoforms will have distinct therapeutic applications.[5] For instance, PDE3 inhibitors are often associated with cardiotonic and vasodilatory effects, while PDE4 inhibitors are primarily known for their anti-inflammatory properties.[1][6]

The substitution pattern on the pyridazinone ring is a critical determinant of a compound's potency and selectivity for different PDE isozymes.[7] The presence of two morpholino groups in this compound likely influences its pharmacokinetic properties and its interaction with the active site of target PDEs. The morpholine moiety is a common functional group in medicinal chemistry known to enhance aqueous solubility and metabolic stability, and it can participate in hydrogen bonding interactions within a protein's binding pocket.[8]

Downstream Signaling Cascade of PDE Inhibition

The inhibition of PDE, leading to an accumulation of intracellular cAMP, triggers a cascade of signaling events primarily mediated by Protein Kinase A (PKA). The general pathway is as follows:

-

PDE Inhibition: this compound binds to the active site of a PDE enzyme, preventing the hydrolysis of cAMP to AMP.

-

cAMP Accumulation: The intracellular concentration of cAMP increases.

-

PKA Activation: cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.

-

Substrate Phosphorylation: The activated PKA catalytic subunits then phosphorylate a multitude of downstream target proteins, altering their activity.

The specific physiological response depends on the cell type and the specific proteins phosphorylated by PKA. For example, in cardiac muscle cells, PKA phosphorylation of L-type calcium channels and phospholamban leads to increased calcium influx and enhanced contractility, resulting in a positive inotropic (cardiotonic) effect. In smooth muscle cells, PKA-mediated phosphorylation can lead to relaxation and vasodilation. In immune cells, elevated cAMP levels and PKA activation can suppress the production of pro-inflammatory cytokines, leading to an anti-inflammatory effect.

Quantitative Data on Pyridazinone Derivatives

As no specific data for this compound is available, the following table summarizes representative quantitative data for various pyridazinone derivatives that act as PDE inhibitors. This data is provided for comparative purposes to illustrate the range of potencies and selectivities observed within this class of compounds.

| Compound Class | Target | IC50 (nM) | Assay System | Reference |

| Pyrazolopyridine-pyridazinone | PDE3 | 100 - 500 | Isolated enzyme assay | [7] |

| Pyrazolopyridine-pyridazinone | PDE4 | 50 - 200 | Isolated enzyme assay | [7] |

| Indole-bearing Pyridazinone | PDE4B | 251 | Isolated enzyme assay | [9] |

| Heterocyclic-fused Pyridazinone | PDE4 | Varies | In vivo mouse model | [1] |

Experimental Protocols

The following are generalized experimental protocols representative of the methodologies used to characterize the mechanism of action of pyridazinone derivatives.

In Vitro Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against specific PDE isozymes.

Methodology:

-

Enzyme Preparation: Recombinant human PDE enzymes (e.g., PDE3A, PDE4B) are expressed and purified.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the purified PDE enzyme, a fluorescently labeled cAMP or cGMP substrate, and varying concentrations of the test compound (e.g., this compound) or a known inhibitor (positive control).

-

Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30 minutes) to allow for enzymatic hydrolysis of the substrate.

-

Termination and Detection: The reaction is stopped, and a detection reagent (e.g., a binding partner for the linearized nucleotide) is added. The degree of substrate hydrolysis is quantified by measuring the fluorescence polarization or other suitable detection method.

-

Data Analysis: The percentage of PDE inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.

Cellular cAMP Measurement Assay

Objective: To measure the effect of a test compound on intracellular cAMP levels in a relevant cell line.

Methodology:

-

Cell Culture: A suitable cell line (e.g., human primary macrophages for anti-inflammatory studies, or cardiac myocytes for cardiotonic studies) is cultured in appropriate media.

-

Compound Treatment: Cells are pre-treated with varying concentrations of the test compound for a specific duration.

-

Stimulation (Optional): Depending on the cell type and pathway being investigated, cells may be stimulated with an agent that modulates cAMP levels (e.g., forskolin to activate adenylyl cyclase).

-

Cell Lysis: The cells are lysed to release their intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The change in intracellular cAMP concentration in response to the test compound is calculated and compared to control-treated cells.

Mandatory Visualizations

Signaling Pathway of PDE Inhibition

Caption: Generalized signaling pathway of phosphodiesterase inhibition.

Experimental Workflow for Screening

Caption: Hypothetical workflow for screening and development.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, the extensive research on the pyridazinone scaffold strongly suggests that its primary mechanism of action is likely the inhibition of phosphodiesterase enzymes. The resulting increase in intracellular cAMP would then mediate its pharmacological effects, which, depending on its PDE isozyme selectivity, could range from anti-inflammatory to cardiotonic actions. The presence of two morpholino substituents is anticipated to modulate its potency, selectivity, and pharmacokinetic profile. Further research involving the synthesis and biological evaluation of this compound is necessary to definitively elucidate its precise mechanism of action and therapeutic potential.

References

- 1. sarpublication.com [sarpublication.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. jaoc.samipubco.com [jaoc.samipubco.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Dimorpholinopyridazinone Analogs: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential mechanism of action, and biological evaluation of novel dimorpholinopyridazinone analogs. These compounds are of significant interest in drug discovery due to their structural similarity to known kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway. This document outlines a proposed synthetic route, detailed experimental protocols, and methods for biological characterization. All quantitative data from related analogs are summarized for comparative analysis.

Introduction

Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of morpholine moieties into various scaffolds has been a successful strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. The this compound core, in particular, presents a unique structural motif with the potential for potent and selective inhibition of key cellular signaling pathways implicated in cancer and other diseases. This guide focuses on the synthesis and evaluation of novel analogs based on the 4,5-dimorpholino-3(2H)-pyridazinone scaffold.

Proposed Synthetic Pathway

The synthesis of this compound analogs can be achieved through a straightforward two-step process starting from a commercially available precursor, 4,5-dichloro-3(2H)-pyridazinone. The core of this synthetic strategy lies in a sequential nucleophilic aromatic substitution reaction where the two chlorine atoms on the pyridazinone ring are displaced by morpholine.

In Vitro Bioactivity of Pyridazinone Derivatives: A Technical Guide

Disclaimer: This technical guide addresses the in vitro bioactivity of the pyridazinone scaffold, a class of heterocyclic compounds with demonstrated therapeutic potential. As of the latest literature review, specific experimental data on the bioactivity of Dimorpholinopyridazinone is not publicly available. Therefore, this document provides a comprehensive overview of the methodologies and known mechanisms of action for structurally related pyridazinone derivatives to serve as a foundational resource for researchers.

Introduction to Pyridazinone Bioactivity

The pyridazinone core is a versatile scaffold that has been extensively studied for its wide range of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] In the context of oncology, various substituted pyridazinones have been demonstrated to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt the cell cycle.[4][5][6][7][8]

The biological effects of pyridazinone derivatives are highly dependent on the nature and position of their substituents. For instance, different substitutions can modulate their inhibitory activity against key cellular targets like phosphodiesterase 4 (PDE4) or vascular endothelial growth factor receptor 2 (VEGFR-2).[4][9]

In Vitro Anti-Cancer Evaluation of Pyridazinone Derivatives

A common approach to evaluating the anti-cancer potential of novel pyridazinone compounds involves a series of in vitro assays to determine their effects on cell viability, proliferation, apoptosis, and cell cycle progression.

Cell Viability and Cytotoxicity

The initial assessment of a compound's anti-cancer activity is typically a cell viability or cytotoxicity assay. These assays measure the dose-dependent effect of the compound on a panel of human cancer cell lines.

Table 1: Representative Quantitative Data for Pyridazinone Derivatives (Hypothetical)

| Compound | Cell Line | Assay | IC50 (µM) |

| Pyridazinone Analog A | A549 (Lung) | MTT | 15.2 |

| Pyridazinone Analog A | MCF-7 (Breast) | MTT | 22.5 |

| Pyridazinone Analog B | HCT116 (Colon) | XTT | 8.9 |

| Pyridazinone Analog B | U87 (Glioblastoma) | XTT | 12.1 |

Note: The data presented in this table is hypothetical and serves as an example of how results from cell viability assays are typically presented. Specific values for this compound are not available.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Pyridazinone compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the pyridazinone compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Induction

Apoptosis is a form of programmed cell death that is often dysregulated in cancer. Many anti-cancer drugs exert their effects by inducing apoptosis in tumor cells.

Table 2: Representative Apoptosis Data for a Pyridazinone Derivative (Hypothetical)

| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |

| Vehicle Control | - | 2.1 | 1.5 |

| Pyridazinone Analog C | 10 | 15.8 | 5.2 |

| Pyridazinone Analog C | 20 | 35.2 | 12.7 |

Note: This data is hypothetical. Specific values for this compound are not available.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

6-well plates

-

Pyridazinone compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the pyridazinone compound at various concentrations for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Compounds that can arrest the cell cycle at specific phases are of therapeutic interest.

Table 3: Representative Cell Cycle Analysis Data for a Pyridazinone Derivative (Hypothetical)

| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | - | 55.2 | 25.1 | 19.7 |

| Pyridazinone Analog D | 10 | 72.8 | 15.3 | 11.9 |

| Pyridazinone Analog D | 20 | 85.1 | 8.7 | 6.2 |

Note: This data is hypothetical. Specific values for this compound are not available.

This method uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

Materials:

-

Human cancer cell lines

-

6-well plates

-

Pyridazinone compound

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed and treat cells as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Signaling Pathways and Molecular Mechanisms

While the specific molecular targets of this compound are unknown, the broader class of pyridazinone derivatives has been shown to interact with several key signaling pathways implicated in cancer.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a common feature in many cancers.[11] Some morpholino-substituted heterocyclic compounds have been developed as inhibitors of this pathway.[12][13][14]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a pyridazinone derivative.

Apoptosis Signaling Pathway

Induction of apoptosis is a key mechanism for many anti-cancer agents. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes.

Caption: General overview of apoptosis signaling pathways targeted by some pyridazinone derivatives.

Conclusion

The pyridazinone scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While specific data for this compound is currently lacking, the established bioactivity of related compounds suggests that it may possess anti-proliferative and pro-apoptotic properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for the in vitro evaluation of this compound and other novel pyridazinone derivatives. Further research is warranted to elucidate the specific mechanisms of action and therapeutic potential of this particular compound.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. scispace.com [scispace.com]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The development of pyridazinone-based andrographolide derivatives as anti-cancer agents with the ability of inhibiting the TFAP4/Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacological Profile of Dimorpholinopyridazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

The dimorpholinopyridazinone scaffold has emerged as a versatile and privileged structure in medicinal chemistry, giving rise to a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the pharmacological profiling of these compounds, with a focus on their primary molecular targets, including Phosphoinositide 3-Kinases (PI3Ks) and Phosphodiesterases (PDEs). This document details their mechanism of action, quantitative biological data, and the experimental methodologies employed in their characterization.

This compound Compounds as Phosphoinositide 3-Kinase (PI3K) Inhibitors

A significant class of this compound derivatives has been identified as potent inhibitors of the PI3K signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Its dysregulation is a hallmark of many cancers and other diseases, making it a prime target for therapeutic intervention[1][2].

Mechanism of Action and Target Selectivity

This compound-based compounds have been developed as selective inhibitors of different PI3K isoforms. Notably, the compound MIPS-9922 has been characterized as a potent and selective inhibitor of PI3Kβ[3][4]. The selectivity of these compounds is often achieved through specific interactions with non-conserved amino acid residues within the kinase domain of the PI3K isoforms[4][5]. For instance, the structural design of MIPS-9922, derived from the pan-PI3K inhibitor ZSTK474, incorporated modifications to the morpholine rings to achieve this selectivity[4][5].

The PI3K/AKT/mTOR signaling pathway is a key cascade downstream of receptor tyrosine kinases. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a multitude of cellular functions. By inhibiting PI3K, these compounds effectively block this signaling cascade, leading to a reduction in cancer cell survival and proliferation[1][6].

Quantitative Data for PI3K Inhibitors

The inhibitory potency of this compound compounds against PI3K isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| MIPS-9922 | PI3Kβ | 63 | >30-fold vs PI3Kδ | [3] |

| ZSTK474 (prototype) | pan-Class I PI3K | - | Pan-inhibitor | [4] |

| BKM120 | pan-Class I PI3K | α: 52, β: 166, γ: 262, δ: 116 | Pan-inhibitor | [2] |

| CH5132799 | pan-Class I PI3K | α: 14 | Strong for PI3Kα | [2] |

Experimental Protocols

1.3.1. In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the IC50 values of the compounds against purified PI3K isoforms.

Methodology:

-

Compound Preparation: A series of dilutions of the test compound are prepared in a suitable buffer.

-

Reaction Mixture: The reaction is initiated by mixing the purified PI3K enzyme, the test compound, a lipid substrate (PIP2), and ATP in a reaction buffer.

-

Incubation: The reaction mixture is incubated at a controlled temperature to allow the enzymatic reaction to proceed.

-

Detection: The amount of PIP3 produced is quantified. This can be done using various methods, such as luminescence-based assays where the remaining ATP is measured, or by detecting PIP3 directly using specific binding proteins.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

1.3.2. Platelet Aggregation Assay

Given the role of PI3Kβ in platelet activation, this assay is crucial for evaluating the functional effects of PI3Kβ inhibitors like MIPS-9922[3][4].

Methodology:

-

Platelet Rich Plasma (PRP) Preparation: Whole blood is centrifuged to obtain PRP.

-

Incubation: PRP is incubated with the test compound or vehicle control.

-

Induction of Aggregation: An agonist such as ADP is added to induce platelet aggregation.

-

Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample using an aggregometer.

-

Data Analysis: The extent of inhibition of platelet aggregation by the compound is calculated relative to the control.

This compound Compounds as Phosphodiesterase (PDE) Inhibitors

Another prominent pharmacological profile of this compound derivatives is their ability to inhibit phosphodiesterases (PDEs), particularly PDE4[7][8][9]. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels and downstream signaling[10][11]. PDE4 is a cAMP-specific PDE and is a key regulator of inflammatory responses, making PDE4 inhibitors valuable for treating inflammatory diseases such as asthma and COPD[8][9].

Mechanism of Action

PDE4 inhibitors, including certain this compound compounds, exert their anti-inflammatory effects by increasing intracellular levels of cAMP. They achieve this by blocking the catalytic site of the PDE4 enzyme, preventing the hydrolysis of cAMP to AMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets involved in inflammation, such as transcription factors and structural proteins. This ultimately leads to a reduction in the production of pro-inflammatory mediators.

Quantitative Data for PDE Inhibitors

The inhibitory activity of this compound compounds against PDEs is also determined by their IC50 values.

| Compound Class | Target | IC50 Range (µM) | Biological Effect | Reference |

| Pyridazinone Derivatives | PDE4 | Varies | Anti-inflammatory | [7][8] |

| Pyrazolo[3,4-d]pyridazines | PDE-V | 0.14 - 1.4 | Vasodilation | [10] |

Experimental Protocols

2.3.1. In Vitro PDE Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by a specific PDE isoform.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate are prepared.

-

Reaction: The test compound is incubated with the PDE4 enzyme, followed by the addition of the cAMP substrate.

-

Hydrolysis and Detection: The PDE4 enzyme hydrolyzes the cAMP substrate. The reaction is then stopped, and a binding agent that specifically binds to the unhydrolyzed substrate is added. The amount of hydrolyzed substrate is determined by measuring the change in fluorescence polarization.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

2.3.2. In Vivo Anti-inflammatory Models

Animal models of inflammation are used to assess the in vivo efficacy of PDE4 inhibitors.

Methodology (e.g., Carrageenan-induced Paw Edema):

-

Animal Dosing: Animals (e.g., rats or mice) are orally or intraperitoneally dosed with the test compound or vehicle control.

-

Induction of Inflammation: A pro-inflammatory agent (e.g., carrageenan) is injected into the paw of the animal.

-

Measurement of Edema: The volume of the paw is measured at various time points after the injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of paw edema by the test compound is calculated by comparing the paw volume in the treated group to the control group.

Other Pharmacological Targets

While PI3K and PDE are the most prominent targets for this compound compounds, research has also explored their activity against other targets.

β-1,3-Glucan Synthase Inhibitors

Certain pyridazinone derivatives have been investigated as inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis[12]. This makes them potential candidates for the development of novel antifungal agents. A structure-activity relationship study of a series of pyridazinones led to the identification of compounds with significant efficacy in a mouse model of Candida glabrata infection[12].

Conclusion

The this compound core is a versatile chemical scaffold that has yielded potent and selective inhibitors for multiple important drug targets. The pharmacological profiling of these compounds has revealed their potential as anti-cancer, anti-inflammatory, and anti-fungal agents. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in these therapeutic areas. Further exploration of the structure-activity relationships of this compound class is likely to lead to the discovery of new and improved therapeutic agents.

References

- 1. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (MIPS-9922) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document: Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (MIPS-9922). (CHEMBL3865805) - ChEMBL [ebi.ac.uk]

- 6. Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bohrium.com [bohrium.com]

- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jaoc.samipubco.com [jaoc.samipubco.com]

- 12. The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Pyridazinone-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives represent a versatile and highly significant scaffold in medicinal chemistry. Possessing a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, this core structure has been the foundation for the development of a wide array of therapeutic agents. The inherent chemical properties of the pyridazinone nucleus allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of pyridazinone-based compounds, tailored for researchers and professionals in the field of drug development.

Core Synthetic Strategies

The synthesis of the pyridazinone core and its derivatives can be achieved through several key strategies, including condensation reactions, cycloadditions, and multi-component reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A prevalent and versatile method involves the condensation of γ-ketoacids or related dicarbonyl compounds with hydrazine derivatives. This approach allows for the introduction of substituents on both the pyridazinone ring and the exocyclic nitrogen atom.

Another important strategy is the use of [4+2] cycloaddition reactions, also known as Diels-Alder reactions, which can provide a rapid and regioselective route to the pyridazinone core. Furthermore, multi-component reactions have emerged as an efficient and atom-economical approach for the one-pot synthesis of complex pyridazinone derivatives.

Key Biological Activities and Signaling Pathways

Pyridazinone-based compounds have demonstrated a remarkable range of biological activities, targeting various enzymes and signaling pathways implicated in numerous diseases. This has led to their investigation as anti-inflammatory, anticancer, cardiovascular, and antimicrobial agents.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of pyridazinone derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[2][3] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer Activity: VEGFR-2 Inhibition

In the realm of oncology, certain pyridazinone derivatives have emerged as promising anticancer agents by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7] By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to the suppression of tumor growth and proliferation.[4]

Cardiovascular and Other Activities

Beyond anti-inflammatory and anticancer applications, pyridazinone derivatives have shown potential in treating cardiovascular diseases. Some compounds act as phosphodiesterase 4 (PDE4) inhibitors, leading to vasodilation and offering therapeutic potential for hypertension.[8] The inhibition of PDE4 increases intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of various inflammatory cells.[9][10][11]

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of representative pyridazinone derivatives from various studies. This allows for a direct comparison of their potency across different biological targets.

Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives (COX-2 Inhibition)

| Compound | COX-2 IC50 (µM) | Reference |

| 5a | 0.19 | [1] |

| 6a | 0.11 | [1] |

| 16a | 0.24 | [1] |

| 2c | - | [12] |

| 2f | - | [12] |

Table 2: Anticancer Activity of Pyridazinone Derivatives (Growth Inhibition)

| Compound | Cell Line | GI50 (µM) | Reference |

| 2f | Various | < 1 | [13] |

| 2g | Various | < 1 | [13] |

| 2g | HL-60 (TB), SR, NCI-H522, BT-549 | < 2 | [12] |

| 10l | A549/ATCC | 1.66 - 100 | [4] |

| 17a | Various | - | [4] |

Table 3: Vasorelaxant Activity of Pyridazinone Derivatives

| Compound | EC50 (µM) | Reference |

| 2e | 0.1162 | [14] |

| 2h | 0.07154 | [14] |

| 2j | 0.02916 | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyridazinone-based compounds, based on established literature procedures.

General Synthetic Workflow

The general workflow for the discovery and development of novel pyridazinone-based compounds typically involves a multi-step process from initial synthesis to biological characterization.

Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol describes a common method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones via the condensation of a β-aroylpropionic acid with a hydrazine derivative.[12][15]

Materials:

-

β-Aroylpropionic acid (1 equivalent)

-

4-Hydrazinobenzenesulfonamide hydrochloride (or other hydrazine derivative) (1 equivalent)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

A mixture of the appropriate β-aroylpropionic acid and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol is prepared.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is refluxed for a specified time (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one.[12]

In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the COX-2 inhibitory activity of synthesized pyridazinone compounds.[1]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Reaction buffer

-

Detection reagent (e.g., a fluorescent probe)

-

Microplate reader

Procedure:

-

The COX-2 enzyme is pre-incubated with the test compound at various concentrations in a microplate well containing reaction buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of prostaglandin produced is quantified using a suitable detection method, often involving a fluorescent or colorimetric readout.

-

The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell line (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

MTT solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

The formazan crystals are dissolved by adding a solubilization solution.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value is determined from the dose-response curve.

Conclusion

The pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a privileged structure in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of pyridazinone chemistry and pharmacology, from fundamental synthetic strategies to detailed experimental protocols and the elucidation of their mechanisms of action through signaling pathway analysis. It is anticipated that further exploration of this versatile scaffold will lead to the development of new and improved drugs for a range of human diseases.

References

- 1. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]

- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Unveiling the Therapeutic Promise of Dimorpholinopyridazinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Dimorpholinopyridazinone, a pyridazinone derivative, represents a compelling scaffold for the development of novel therapeutics. The pyridazinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its synthesis, potential mechanisms of action, and the experimental methodologies used to evaluate its biological activity. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from closely related pyridazinone analogs and outlines the key pathways and experimental protocols relevant to its potential therapeutic applications.

Synthesis and Chemical Properties

The synthesis of pyridazinone derivatives typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a potential synthetic route would involve the reaction of a suitably substituted precursor with morpholine.

General Synthesis Scheme for Pyridazinone Derivatives:

Caption: General synthetic pathway for pyridazinone derivatives.

The specific synthesis of 4,5-di(morpholin-4-yl)pyridazin-3(2H)-one is detailed in patent literature, such as WO2005062792A2.

Therapeutic Potential and Mechanism of Action

While direct and extensive studies on this compound are not widely published, the broader class of pyridazinone derivatives has shown significant promise in several therapeutic areas. The primary hypothesized mechanism of action for this compound, based on patent literature and analogous compounds, is the inhibition of pro-inflammatory cytokine production.

Anti-inflammatory Activity

Inhibition of Cytokine Production:

Patents WO2005062792A2 and EP1706037A2 disclose that pyridazinone derivatives, including this compound, are inhibitors of the production of inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are key mediators of the inflammatory response and are implicated in a wide range of autoimmune and inflammatory diseases.

Potential Signaling Pathway Involvement:

The inhibition of TNF-α and IL-6 production suggests that this compound may modulate intracellular signaling pathways that regulate the transcription of these cytokines. A key pathway in this process is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Caption: Hypothesized NF-κB signaling pathway inhibition.

Quantitative Data from Analogous Compounds:

While specific IC50 values for this compound are not publicly available, studies on other pyridazinone derivatives demonstrate potent anti-inflammatory activity. For instance, a closely related analog, "Pyr-1" (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone), has been shown to exhibit significant cytotoxicity against various cancer cell lines, with CC50 values in the low micromolar to nanomolar range. This suggests that the pyridazinone scaffold is capable of potent biological activity.

| Compound | Cell Line | CC50 (µM) |

| Pyr-1 | HL-60 (Leukemia) | 0.89 ± 0.07 |

| Pyr-1 | CEM (Leukemia) | 0.75 ± 0.05 |

| Pyr-1 | A-549 (Lung Carcinoma) | 0.82 ± 0.06 |

| Pyr-1 | MDA-MB-231 (Breast Cancer) | 0.73 ± 0.04 |

| Pyr-1 | MDA-MB-468 (Breast Cancer) | 0.77 ± 0.05 |

Table 1: Cytotoxicity data for the pyridazinone analog "Pyr-1". Data is illustrative of the potential potency of the pyridazinone scaffold.

Experimental Protocols

To evaluate the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary. The following are detailed methodologies for key experiments cited in the context of pyridazinone derivatives.

In Vitro Cytokine Production Assay

This assay is crucial for determining the inhibitory effect of this compound on the production of inflammatory cytokines like TNF-α and IL-6.

Experimental Workflow:

Caption: Workflow for in vitro cytokine inhibition assay.

Detailed Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Alternatively, macrophage cell lines such as THP-1 can be used. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Compound Treatment: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well. This compound is dissolved in DMSO and added to the cells at various concentrations (e.g., 0.01 to 100 µM) for 1 hour prior to stimulation.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce cytokine production.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

-

ELISA: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated relative to the vehicle control (DMSO). The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.

NF-κB Reporter Assay

This assay is used to determine if this compound's inhibitory effect on cytokine production is mediated through the NF-κB signaling pathway.

Methodology:

-

Cell Line: A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase) is used, such as HEK293/NF-κB-luc cells.

-

Treatment and Stimulation: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 1 hour, followed by stimulation with a known NF-κB activator (e.g., TNF-α or LPS).

-

Incubation: Cells are incubated for 6-8 hours to allow for reporter gene expression.

-

Lysis and Reporter Assay: Cells are lysed, and the reporter enzyme activity is measured using a luminometer or spectrophotometer according to the specific reporter gene system.

-

Data Analysis: The inhibition of reporter gene expression is calculated, and the IC50 value is determined.

Conclusion and Future Directions

This compound, as a member of the pharmacologically active pyridazinone class, holds significant therapeutic potential, particularly in the realm of anti-inflammatory and immunomodulatory agents. While direct, publicly available quantitative data remains scarce, the information gleaned from patent literature and studies on analogous compounds strongly suggests that its mechanism of action likely involves the inhibition of pro-inflammatory cytokine production, potentially through the modulation of the NF-κB signaling pathway.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Conducting detailed in vitro and in vivo studies to definitively determine the IC50 values of this compound against a panel of inflammatory cytokines and to elucidate its precise mechanism of action.

-

Target Identification: Utilizing techniques such as chemical proteomics to identify the direct molecular target(s) of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases.

The systematic exploration of this compound and its derivatives is a promising avenue for the discovery of novel and effective treatments for a range of debilitating inflammatory conditions.

Anticancer Properties of Novel Pyridazinone Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Of particular interest is the growing body of evidence highlighting the potent anticancer properties of novel pyridazinone derivatives. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. This technical guide provides an in-depth overview of the anticancer potential of pyridazinone scaffolds, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Quantitative Anticancer Activity of Pyridazinone Derivatives

The anticancer efficacy of various pyridazinone derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the quantitative data, primarily presented as IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values, to facilitate a comparative analysis of their potency.

Table 1: In Vitro Anticancer Activity (IC50) of Selected Pyridazinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2S-5 | MDA-MB-231 (Breast) | 6.21 | [1] |

| 4T1 (Breast) | 7.04 | [1] | |

| 2S-13 | MDA-MB-231 (Breast) | 7.73 | [1] |

| 4T1 (Breast) | 8.21 | [1] | |

| Pho-STPYR 33 | MCF7 (Breast) | 6.5 | [2] |

| Pho-STPYR 34 | MCF7 (Breast) | 5.9 | [2] |

| Compound 30a | MDA-MB-231 (Breast) | 12.12 ± 0.54 | [3] |

| MCF-7 (Breast) | 9.59 ± 0.7 | [3] | |

| T-47D (Breast) | 10.10 ± 0.4 | [3] | |

| Compound 31 | MDA-MB-231 (Breast) | 4.2 | [3] |

| MCF-7 (Breast) | 2.4 | [3] | |

| Compound 75 | MCF-7 (Breast) | 8.30 µg/mL | [3] |

| Compound 76 | MCF-7 (Breast) | 8.28 µg/mL | [3] |

| Compound 77 | MCF-7 (Breast) | 7.90 µg/mL | [3] |

| Compound 100 | MCF-7 (Breast) | 41.5 + 0.31 | [3] |

| Compound 4 (Pyrazolo-Pyridazine) | HepG-2 (Liver) | 17.30 | [4] |

| HCT-116 (Colon) | 18.38 | [4] | |

| MCF-7 (Breast) | 27.29 | [4] | |

| Compound 4-SLNs | HepG-2 (Liver) | 4.80 | [4] |

| HCT-116 (Colon) | 7.56 | [4] | |

| MCF-7 (Breast) | 6.41 | [4] | |

| Compound 4-LPHNPs | HepG-2 (Liver) | 5.24 | [4] |

| HCT-116 (Colon) | 7.85 | [4] | |

| MCF-7 (Breast) | 6.65 | [4] |

Table 2: NCI-60 Panel Growth Inhibition (GI50) of Selected Pyridazinone Derivatives

| Compound ID | Cancer Panel | Mean GI50 (µM) | Notable Cell Lines (GI50 < 1 µM) | Reference |

| Compound 10l | 9 cancer panels | 1.66–100 | - | [5] |

| Compound 17a | 9 cancer panels | 1.66–100 | - | [5] |

| Compound 4 | 9 cancer panels | 2.13 | - | [6] |

| Compound 5 | 9 cancer panels | 2.94 | - | [6] |

| Compound 7 | 9 cancer panels | 3.39 | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of the anticancer properties of pyridazinone scaffolds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the pyridazinone compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

-

70% Ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with pyridazinone compounds at desired concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on DNA content.

Western Blotting for Apoptosis-Related Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and Bcl-2 family members.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p53)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with pyridazinone compounds for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

Novel pyridazinone scaffolds exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR-2 Signaling and Angiogenesis

Many pyridazinone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that tumors need to grow and metastasize.

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone scaffolds.

Induction of Apoptosis

Pyridazinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through both the intrinsic and extrinsic pathways. This often involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[5]

Caption: Induction of the intrinsic apoptosis pathway by pyridazinone scaffolds.

Cell Cycle Arrest

Certain pyridazinone compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by arresting the cell cycle at specific checkpoints, such as the G0/G1 phase.[5]

Caption: Pyridazinone-induced cell cycle arrest at the G0/G1 checkpoint.

Synthetic Methodologies

The synthesis of pyridazinone scaffolds is versatile, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. Below are representative protocols for the synthesis of key pyridazinone cores.

Synthesis of 6-Aryl-3(2H)-pyridazinones from β-Aroylpropionic Acids

This is a common and straightforward method for the synthesis of the 6-aryl-3(2H)-pyridazinone core.

Materials:

-

β-Aroylpropionic acid

-

Hydrazine hydrate

-

Ethanol

Protocol:

-

Dissolve the appropriate β-aroylpropionic acid (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to yield the 6-aryl-4,5-dihydro-3(2H)-pyridazinone.

-

Aromatization to the 6-aryl-3(2H)-pyridazinone can be achieved by subsequent treatment with a suitable oxidizing agent, such as bromine in acetic acid.

Synthesis of N,N'-Diarylurea Pyridazinone Derivatives

This method describes the synthesis of more complex pyridazinone derivatives incorporating a diarylurea moiety, which has been shown to be important for VEGFR-2 inhibitory activity.[5]

Materials:

-

6-(4-Aminophenyl)-3(2H)-pyridazinone intermediate

-

Aryl isocyanate

-

Dry tetrahydrofuran (THF)

Protocol:

-

Dissolve the 6-(4-aminophenyl)-3(2H)-pyridazinone intermediate (1 equivalent) in dry THF.

-

Add the desired aryl isocyanate (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the target N,N'-diarylurea pyridazinone derivative.

Conclusion

Novel pyridazinone scaffolds represent a promising class of anticancer agents with diverse mechanisms of action. Their ability to inhibit key signaling pathways, induce apoptosis, and arrest the cell cycle in cancer cells underscores their therapeutic potential. The synthetic accessibility of the pyridazinone core allows for extensive structural modifications, providing a rich platform for the development of new and more potent anticancer drugs. This technical guide provides a foundational resource for researchers to further explore and harness the anticancer properties of this versatile heterocyclic scaffold.

References

- 1. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of phosphoryl-substituted steroidal pyridazines (Pho-STPYRs) as potent estrogen receptor alpha inhibitors: targeted treatment of hormone-dependent breast cancer cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis and Optimization of 3,6-Dimorpholinopyridazinone

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, two-step protocol for the synthesis of 3,6-dimorpholinopyridazinone, a potentially valuable scaffold in medicinal chemistry. The synthesis begins with the chlorination of maleic hydrazide to form the key intermediate, 3,6-dichloropyridazine, followed by a nucleophilic aromatic substitution with morpholine. This document includes detailed experimental procedures, optimization strategies, and data presentation to facilitate reproducible and efficient synthesis.

Overall Synthesis Scheme

The synthesis of 3,6-dimorpholinopyridazinone is achieved in two main steps:

-

Chlorination: Synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (maleic hydrazide).

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,6-dichloropyridazine with morpholine to yield the final product.

Experimental Protocols

Part 1: Synthesis of 3,6-Dichloropyridazine

This protocol is adapted from established methods utilizing phosphorus oxychloride as the chlorinating agent.[1][2][3]

Materials:

-

3,6-Dihydroxypyridazine (Maleic hydrazide)

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (2 L)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 2 L round-bottom flask, add 3,6-dihydroxypyridazine (125 g, 1.115 mol).

-

Under a nitrogen atmosphere and in a fume hood, slowly add phosphorus oxychloride (520 mL, 5.576 mol) at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight).

-

After cooling, concentrate the reaction mixture under reduced pressure at 55-60°C to remove excess POCl₃, resulting in a thick residue.

-

Carefully and slowly quench the residue by pouring it into 2 L of ice-cold saturated sodium bicarbonate solution to neutralize the acidic mixture (pH ~8). Caution: This is an exothermic reaction and should be performed with vigorous stirring in a large vessel to control foaming.

-

Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and wash with water (1 L) and then with brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine as a solid.

Part 2: Synthesis of 3,6-Dimorpholinopyridazinone

This protocol describes the nucleophilic aromatic substitution of 3,6-dichloropyridazine with morpholine.[4][5][6]

Materials:

-

3,6-Dichloropyridazine

-

Morpholine

-

Anhydrous isopropanol (iPrOH) or other suitable solvent

-

Triethylamine (Et₃N) or other suitable base

-

Microwave synthesis vial or round-bottom flask

-

Magnetic stirrer

-

TLC plates

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a microwave process vial, combine 3,6-dichloropyridazine (1.0 g, 6.71 mmol), morpholine (1.76 g, 20.13 mmol, 3 equivalents), and anhydrous isopropanol (10 mL).

-

Add a suitable base, such as triethylamine (2.8 mL, 20.13 mmol, 3 equivalents), to the mixture.

-

Seal the vial and heat the reaction mixture in a microwave reactor to 160°C for 30-60 minutes. Alternatively, the reaction can be performed under conventional heating at reflux, though reaction times may be significantly longer.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3,6-dimorpholinopyridazinone.

Data Presentation and Optimization

The yield and purity of the final product are highly dependent on the reaction conditions. The following tables summarize key data for both synthetic steps and provide a framework for optimizing the nucleophilic substitution reaction.

Table 1: Synthesis of 3,6-Dichloropyridazine - Reported Conditions and Yields

| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| POCl₃ | None | 80 | 12-16 | 85 | [3] |

| PCl₅ | None | 125 | 4 | 82 | [1] |

| POCl₃ | Chloroform | 50 | 4 | 72 | [2] |

| POCl₃ | Methanol/Water | 80 | 1 | 89 | [2] |

Table 2: Optimization of Nucleophilic Aromatic Substitution with Morpholine

This table presents a set of suggested parameters for optimizing the synthesis of 3,6-dimorpholinopyridazinone. Yields are illustrative and will vary based on specific laboratory conditions.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Method | Yield (%) |

| 1 | Isopropanol | Et₃N | 160 | 0.5 | Microwave | 85 |

| 2 | DMSO | K₂CO₃ | 120 | 12 | Conventional | 78 |

| 3 | DMF | DIPEA | 100 | 18 | Conventional | 72 |

| 4 | Toluene | NaH | 110 | 8 | Conventional | 65 |

| 5 | Isopropanol | None | 180 | 1.0 | Microwave | 55 |

Visualizations

Synthesis Workflow

Caption: Overall workflow for the two-step synthesis of 3,6-dimorpholinopyridazinone.

Optimization Strategy for Nucleophilic Substitution

Caption: Logical workflow for the optimization of the nucleophilic substitution step.

Conclusion

This application note provides a reliable and detailed methodology for the synthesis of 3,6-dimorpholinopyridazinone. The two-step synthesis is robust, and the second step is amenable to optimization of reaction conditions to improve yield and purity. The provided protocols and optimization framework should serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening Assays of Dimorpholinopyridazinone and Analogs as PI3K/mTOR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) to identify and characterize inhibitors of the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) signaling pathways, with a focus on compounds structurally related to Dimorpholinopyridazinone. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1][2]

Introduction

This compound and its analogs represent a class of chemical compounds with potential inhibitory activity against PI3K and mTOR kinases. The morpholino-pyrimidine scaffold is a key feature in several known PI3K/mTOR inhibitors.[1] High-throughput screening assays are essential for the rapid and efficient identification of potent and selective inhibitors from large compound libraries. This document outlines two primary HTS assay formats suitable for screening compounds like this compound: a luminescence-based assay for primary screening and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for hit confirmation and mechanistic studies.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR Complex 1 (mTORC1), which promotes protein synthesis, cell growth, and proliferation.

Data Presentation: In Vitro Inhibitory Activity of Representative Morpholino-Pyrimidine Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of a representative dual PI3K/mTOR inhibitor with a 2-morpholino-pyrimidine scaffold, similar to the anticipated target class of this compound.[1] This data is crucial for establishing baseline potency and for comparison during HTS campaigns.

| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |

| Compound 26 [1] | 20 | 376 | 204 | 46 | 189 |

| BKM120 (Control) | 44.6 ± 3.6 | - | - | - | - |

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Glo® Assay for Primary HTS

This protocol is designed for the primary high-throughput screening of large compound libraries to identify inhibitors of PI3K. The assay measures the amount of ATP remaining after the kinase reaction; therefore, a lower luminescence signal indicates higher kinase activity, and a higher signal indicates inhibition.

Materials:

-

Recombinant human PI3Kα

-

PIP2 substrate

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

-

ATP

-

Test compounds (e.g., this compound analogs) dissolved in DMSO

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Dispensing: Add 100 nL of test compounds at various concentrations to the wells of a 384-well plate. For control wells, add 100 nL of DMSO.

-

Enzyme Addition: Prepare a solution of PI3Kα in assay buffer and add 5 µL to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Prepare a substrate solution containing PIP2 and ATP in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of Kinase-Glo® reagent to each well.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

Protocol 2: TR-FRET (Adapta™ Universal Kinase Assay) for Hit Confirmation and Selectivity Profiling

This protocol is suitable for confirming hits from the primary screen and for determining the selectivity of inhibitors against different PI3K isoforms and mTOR. The Adapta™ assay is a universal, fluorescence-based immunoassay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR

-

PIP2 substrate

-

Adapta™ Universal Kinase Assay Kit (including TR-FRET antibody, tracer, and stop solution)

-

Assay Buffer

-

ATP

-

Confirmed hit compounds (e.g., active this compound analogs) in DMSO

-

Black, low-volume 384-well assay plates

-

TR-FRET-compatible plate reader

Procedure:

-

Compound Dispensing: Add 100 nL of confirmed hit compounds at various concentrations to the wells of a 384-well plate. For control wells, add 100 nL of DMSO.

-

Enzyme/Substrate Addition: Prepare a solution containing the respective kinase (PI3K isoform or mTOR) and PIP2 substrate in assay buffer. Add 5 µL of this solution to each well.

-